(-)-Conduritol B

Vue d'ensemble

Description

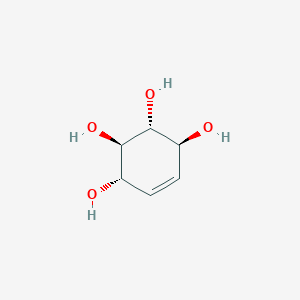

(-)-Conduritol B: is a naturally occurring cyclitol, a type of carbohydrate derivative. It is one of the stereoisomers of conduritol, which is characterized by a cyclohexene ring with hydroxyl groups attached to it. The compound is known for its unique structural properties and has been studied for various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Epoxidation of Benzene Derivatives: One common method involves the epoxidation of benzene derivatives followed by hydrolysis. This method typically uses peracids as oxidizing agents.

Microbial Transformation: Certain microorganisms can convert aromatic compounds into conduritols through enzymatic processes. This method is often used for the production of specific stereoisomers.

Industrial Production Methods: Industrial production of (-)-Conduritol B often involves multi-step synthetic processes that ensure high yield and purity. These methods may include catalytic hydrogenation, selective oxidation, and enzymatic resolution to obtain the desired stereoisomer.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (-)-Conduritol B can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Hydrogenation using palladium on carbon is a typical method.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

Oxidation: Various oxidized derivatives such as ketones and carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Functionalized cyclohexene derivatives.

Applications De Recherche Scientifique

Mechanism-Based Inhibition of Glycosidases

Overview

(-)-Conduritol B epoxide is recognized as a potent irreversible inhibitor of glucocerebrosidase (GBA), an enzyme crucial for the degradation of glucosylceramide. Its inhibition leads to the accumulation of substrates, which is particularly relevant in Gaucher disease (GD) and Parkinson's disease (PD) research.

Research Findings

CBE has been extensively utilized to generate cell and animal models for studying GD and PD. By selectively inhibiting GBA, researchers can create phenotypic models that mimic the neuropathology associated with these diseases. Various studies have demonstrated that the concentration and exposure time to CBE can be adjusted to modulate GBA activity effectively, allowing for tailored experimental designs .

| Study | Model Type | CBE Concentration | Duration | Findings |

|---|---|---|---|---|

| Kanfer et al. | Mouse Model | 100 mg/kg | 36 days | Induced symptoms mimicking Gaucher disease |

| Recent Study | Zebrafish Larvae | 50 µM - 100 µM | 2 hours - 60 days | Validated GBA inhibition and off-target effects |

| Vocadlo et al. | Cell Culture | Varies (up to 2 mM) | Variable | Assessed selectivity of CBE vs. other glycosidases |

Antifungal Activity

Application in Mycology

CBE has shown potential antifungal properties by inhibiting certain glycosidases involved in fungal metabolism. For instance, it has been reported to inhibit the hydrolysis of esculin, a compound important for fungal growth . This property opens avenues for exploring CBE as a therapeutic agent against deep cutaneous mycoses.

Case Study: Treatment of Deep Mycoses

In a clinical study involving 48 cases of deep mycoses, researchers evaluated the efficacy of CBE in combination with traditional antifungal agents like ketoconazole. The results indicated improved outcomes in chronic mucocutaneous candidiasis and systemic candidiasis cases, suggesting that CBE may enhance antifungal treatment efficacy .

Development of Activity-Based Probes

Innovative Research Tools

Recent advancements have led to the development of activity-based probes (ABPs) derived from CBE for monitoring GBA activity in vitro and in vivo. These probes enable researchers to visualize enzyme activity dynamically within biological systems, providing insights into enzyme regulation and pathology .

| Probe Type | Target Enzyme | Selectivity | Application |

|---|---|---|---|

| Cyclophellitol Derivative | GBA | High Selectivity | In vivo monitoring of GBA activity |

| Fluorogenic Substrate | β-glucosidases | Moderate Selectivity | Assesses multiple glycosidase activities |

Structural Studies and Mechanistic Insights

Crystallography and Binding Studies

Structural studies have revealed that CBE binds covalently to the catalytic nucleophile Glu340 of GBA, providing mechanistic insights into its inhibitory action . Understanding this interaction is critical for designing selective inhibitors that could serve as therapeutic agents without affecting other glycosidases.

Mécanisme D'action

Molecular Targets and Pathways: (-)-Conduritol B exerts its effects primarily through the inhibition of enzymes that interact with carbohydrate molecules. Its structural similarity to sugars allows it to bind to the active sites of these enzymes, blocking their activity. This mechanism is particularly useful in studying glycosidases and other carbohydrate-processing enzymes.

Comparaison Avec Des Composés Similaires

Conduritol A: Another stereoisomer of conduritol with different spatial arrangement of hydroxyl groups.

Conduritol C: Differentiated by the position of hydroxyl groups on the cyclohexene ring.

Conduritol D: Another stereoisomer with unique structural properties.

Uniqueness: (-)-Conduritol B is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it valuable in biochemical research and drug development.

Activité Biologique

(-)-Conduritol B, also known as conduritol B epoxide (CBE), is a cyclitol epoxide that has garnered significant attention in biomedical research due to its role as an irreversible inhibitor of glucocerebrosidase (GBA), a lysosomal enzyme. GBA is crucial for the degradation of glucosylceramide, and its deficiency leads to Gaucher disease (GD), a common lysosomal storage disorder. Additionally, mutations in the GBA gene are associated with an increased risk of Parkinson's disease (PD). This article delves into the biological activities of this compound, focusing on its mechanisms, applications in disease modeling, and broader implications in research.

This compound functions primarily as a mechanism-based inhibitor of GBA. It covalently modifies the catalytic nucleophile of the enzyme, leading to irreversible inactivation. The inhibition kinetics have been characterized with a binding affinity (Ki) of 53 μM and an IC50 ranging from 4.28 to 9.49 μM . This specificity allows researchers to generate models that mimic the pathophysiology of GD and PD.

Inhibition Profile

- GBA Inhibition : CBE selectively inhibits GBA, which is vital for glucosylceramide metabolism.

- Off-Target Effects : Besides GBA, CBE also inhibits lysosomal α-glucosidase and nonlysosomal glucosylceramidase (GBA2) at higher concentrations . Understanding these off-target effects is crucial for interpreting experimental results and potential therapeutic applications.

Gaucher Disease Models

CBE is widely used to create cellular and animal models that replicate the biochemical and phenotypic characteristics of Gaucher disease. These models are instrumental in studying disease mechanisms and testing potential therapies.

- Animal Models : Mice treated with CBE exhibit symptoms similar to neuronopathic GD, including motor deficits and neurodegeneration . This model has been pivotal in exploring the neuropathological aspects associated with GBA deficiency.

Parkinson's Disease Research

Research indicates that GBA mutations are a significant risk factor for PD. CBE's ability to inhibit GBA has made it a valuable tool for studying PD pathogenesis.

- Neuroprotective Effects : In some studies, CBE treatment has been shown to preserve motoneurons and improve motor function in mouse models of amyotrophic lateral sclerosis (ALS), suggesting potential neuroprotective properties .

Case Studies and Research Findings

- In Vivo Target Engagement : A study utilized activity-based protein profiling (ABPP) to visualize CBE's engagement with GBA in live models, confirming its selective inhibition profile under physiological conditions .

- Comparative Studies : In comparative studies, CBE was shown to have a broader inhibition spectrum than other inhibitors like cyclophellitol, which may not be suitable for generating genuine GD-like models due to their similar affinities for both GBA and GBA2 .

Data Tables

| Parameter | Value |

|---|---|

| Ki (GBA) | 53 μM |

| IC50 | 4.28 - 9.49 μM |

| Primary Target | Glucocerebrosidase (GBA) |

| Off-Target Effects | α-Glucosidase, GBA2 |

Propriétés

Numéro CAS |

25348-64-5 |

|---|---|

Formule moléculaire |

C6H10O4 |

Poids moléculaire |

146.14 g/mol |

Nom IUPAC |

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |

Clé InChI |

LRUBQXAKGXQBHA-UNTFVMJOSA-N |

SMILES |

C1=CC(C(C(C1O)O)O)O |

SMILES isomérique |

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |

SMILES canonique |

C1=CC(C(C(C1O)O)O)O |

Key on ui other cas no. |

138258-55-6 |

Synonymes |

5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Conduritol B epoxide (CBE) is a mechanism-based irreversible inhibitor that specifically targets the active site of β-glucosidases, including acid β-glucosidase (GCase). [, , , , , , , , , , , ] This covalent binding to the catalytic site prevents the enzyme from breaking down its natural substrate, glucosylceramide (GlcCer). [, , , , , ] As a result, GlcCer accumulates within lysosomes, particularly in macrophages, leading to the characteristic pathology observed in Gaucher disease. [, , , , , ] This accumulation also triggers downstream effects such as alterations in lipid metabolism, lysosomal function, and neuronal signaling, contributing to the neurological symptoms in some types of Gaucher disease. [, , , , ]

ANone: (-)- Conduritol B possesses the following characteristics:

ANone: The provided research predominantly focuses on the biological and biochemical aspects of Conduritol B, without delving into its material compatibility or stability under diverse conditions beyond biological contexts. Further research is required to explore these aspects.

A: Conduritol B itself does not possess catalytic properties. Instead, it acts as an inhibitor of enzymes, primarily β-glucosidases. [, , , , , , , , , , ] It inactivates these enzymes by forming a covalent bond with a nucleophilic residue in their active site. [, ] This inhibitory action has found applications in various research areas, including:

- Investigating enzyme mechanisms: By studying the interaction of Conduritol B with β-glucosidases, researchers can gain insights into the enzyme's catalytic mechanism and identify crucial amino acids involved in substrate binding and catalysis. [, , , , ]

- Developing Gaucher disease models: Conduritol B is widely used to generate cellular and animal models of Gaucher disease by inhibiting GCase activity and inducing GlcCer accumulation, mimicking the disease phenotype. [, , , , , ]

- Evaluating potential therapeutics: Conduritol B serves as a tool to assess the efficacy of novel therapeutic strategies for Gaucher disease, such as substrate reduction therapy, by comparing their ability to reduce GlcCer accumulation in the presence of CBE. [, ]

A: While the provided research mentions using computer modeling to compare the structural similarities between Conduritol B derivatives and natural GCase substrates, [] specific details regarding computational chemistry studies or QSAR models for Conduritol B and its derivatives are limited. Further exploration of these aspects could provide valuable insights into their interactions with target enzymes and facilitate the design of more potent and selective inhibitors.

ANone: The research highlights the impact of structural modifications on the activity and selectivity of Conduritol B derivatives:

- Bromination: Bromination of Conduritol B epoxide results in a derivative that binds covalently to the catalytic site of acid β-glucosidase. This allows for determining the molar concentration of functional catalytic sites in the enzyme. []

- Addition of reporter groups: Adding a reporter group near the C1 position of the aziridine analogue of Conduritol B led to the development of broad-spectrum retaining β-exoglucosidase activity-based probes. These probes effectively tag various human and murine enzymes, including GBA1, GBA2, GBA3, and LPH. []

- Alkyl chain length: Studies on alkyl β-glucosides, which share structural similarities with Conduritol B, showed that longer alkyl chains result in stronger competitive inhibition of lysosomal β-glucosidase. []

ANone: The provided research primarily focuses on Conduritol B's use as a research tool, with limited information on its stability under various storage conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability. Further investigation is needed in these areas.

ANone: The provided research primarily focuses on Conduritol B's role as a biochemical tool for studying β-glucosidases and modeling Gaucher disease. These studies do not delve into the aspects mentioned above (questions 8-27). These areas would require further dedicated research and investigation.

ANone: While the provided research doesn't provide a detailed historical account of Conduritol B, it highlights its longstanding role as a crucial tool in Gaucher disease research. Key milestones include:

- Early studies on β-glucosidase inhibition: Research utilizing Conduritol B epoxide revealed its potent inhibitory effect on β-glucosidases, leading to its establishment as a valuable tool for studying these enzymes. [, , , , ]

- Development of Gaucher disease models: Recognizing its ability to induce GlcCer accumulation, researchers adopted Conduritol B epoxide as a tool to create cellular and animal models of Gaucher disease. [, , , , ] These models have been instrumental in dissecting the disease's pathogenesis and evaluating potential therapies.

- Investigation of neuronopathic Gaucher disease: Studies using Conduritol B epoxide in neuronal cell lines and animal models have provided insights into the mechanisms underlying neuronopathic Gaucher disease, where neurological involvement is prominent. [, , , ] These findings are crucial for developing targeted therapies for these severe forms of the disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.